N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide

Kinase Inhibition Drug Discovery SAR

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide is a synthetic 1,3,4-thiadiazole derivative. This class of compounds is extensively studied for kinase inhibition, and a closely related series was identified as potent Abl tyrosine kinase inhibitors.

Molecular Formula C17H13BrClN3O2S2
Molecular Weight 470.78
CAS No. 391874-60-5
Cat. No. B3007660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide
CAS391874-60-5
Molecular FormulaC17H13BrClN3O2S2
Molecular Weight470.78
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br
InChIInChI=1S/C17H13BrClN3O2S2/c1-24-14-7-6-12(19)8-13(14)15(23)20-16-21-22-17(26-16)25-9-10-2-4-11(18)5-3-10/h2-8H,9H2,1H3,(H,20,21,23)
InChIKeyBOZCBPFPLCKACF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide (CAS 391874-60-5): Baseline and Data Availability


N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide is a synthetic 1,3,4-thiadiazole derivative. This class of compounds is extensively studied for kinase inhibition, and a closely related series was identified as potent Abl tyrosine kinase inhibitors [1]. However, a thorough search of primary literature, patents, and authoritative databases (PubMed, PubChem, etc.) found no published quantitative biological data (IC50, Ki, etc.) for this specific compound. All available product pages are from vendor chemical catalogs, which are excluded from evidence-based analysis per procurement guidelines. This guide therefore presents the highest-quality class-level evidence available to inform initial screening decisions, while explicitly documenting the critical data gaps that must be resolved before final selection.

Why In-Class Substitution of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide is Not Supported by Evidence


Generic substitution within the 1,3,4-thiadiazole class is not scientifically justifiable for this compound. Structure-activity relationship (SAR) studies on the closest analogous series demonstrate that minor modifications to the benzamide ring (e.g., changing the position or type of halogen substituent) drastically alter kinase inhibition profiles [1]. For example, the 4-chlorobenzamide, 2-chlorobenzamide, and 4-fluorobenzamide analogs, while sharing the same 4-bromobenzyl-thio-thiadiazole core as the target compound, are documented in enzyme databases as distinct ligands with unique interaction profiles [1]. The target compound's unique 5-chloro-2-methoxybenzamide moiety is not represented in published SAR data, making any performance extrapolation from other analogs unreliable. Without head-to-head experimental data, assuming functional interchangeability is a high-risk procurement decision.

Quantitative Differentiation Evidence for N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide


Absence of Compound-Specific Potency Data Requires De-Risking Protocol

A comprehensive search of the primary literature yields no quantitative potency data (IC50, Ki, EC50) for N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide against any biological target. The most relevant scientific context is a 2008 study by Radi et al., which reports that the most active compound in a related 1,3,4-thiadiazole series (compound 6a) showed potent Abl kinase inhibition and activity in Imatinib-sensitive and -resistant leukemia cells [1]. However, the target compound is not among the 21 analogs (6a–u) characterized in that study. This constitutes a critical data gap that must be addressed through custom screening before compound selection.

Kinase Inhibition Drug Discovery SAR

Selectivity Profile Remains Completely Uncharacterized

No selectivity profiling data (e.g., kinase panel screening, CEREP panel) is available in the public domain for the target compound. The 2008 Radi et al. study demonstrates that structurally similar 1,3,4-thiadiazoles can be designed as potent Abl inhibitors [1], but also highlights that even minor substituent changes on the benzamide ring result in different biological profiles [1]. This is corroborated by enzyme database entries showing that close analogs, such as N-[5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide, act as enzyme inhibitors with measurable Ki values [1]. However, the selectivity fingerprint of the 5-chloro-2-methoxybenzamide variant is entirely unknown.

Selectivity Off-Target Effects Kinase Profiling

No Physicochemical or ADME Data Exist to Support Prioritization

Standard pharmaceutical profiling data—including aqueous solubility, LogP/D, metabolic stability, permeability, and plasma protein binding—are absent from the scientific literature for this compound. While computational predictions are possible based on its structure (MW ~496 g/mol, containing halogen and thioether moieties), such in silico estimates are not a substitute for experimental data. The 2008 Radi et al. paper, which represents the most authoritative SAR study on this chemotype, does not report ADME parameters for any of its 21 characterized analogs [1]. This absence of data precludes any evidence-based comparison of drug-like properties with other compounds in the same chemical space.

ADME Drug-like Properties Physicochemical Characterization

Synthetic Accessibility and Chemical Purity Standards Are Undocumented

No peer-reviewed synthetic protocol or purity characterization data (HPLC, NMR, MS) is published for this specific compound. While the 2008 Radi et al. paper describes general synthetic routes for 1,3,4-thiadiazole derivatives, the specific conditions and yields for introducing the 5-chloro-2-methoxybenzamide moiety are not documented. Furthermore, no certificate of analysis (CoA) or batch-to-batch reproducibility data exists in the public domain. This contrasts with better-characterized analogs in the same core series, for which synthetic procedures are described, though purity data remain generally sparse.

Synthetic Route Chemical Purity Quality Control

Recommended Application Scenarios for N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide Based on Current Evidence


Scenario 1: Exploratory Kinase Inhibitor Screening with Mandatory In-House Profiling

This compound is suitable ONLY for exploratory research programs that have established in-house kinase assay capabilities and are willing to generate primary data from scratch. Given the class-level evidence from Radi et al. (2008) that 1,3,4-thiadiazoles can be potent Abl kinase inhibitors [1], the compound may be included as part of a diversity set for kinase panel screening. However, procurement must be accompanied by an explicit plan for IC50 determination, selectivity profiling, and counter-screening against the intended target to generate the data missing from the public domain.

Scenario 2: Structure-Activity Relationship (SAR) Expansion Studies with Close Analogs

For medicinal chemistry teams already working with the 1,3,4-thiadiazole chemotype, this compound can serve as a probe to extend SAR understanding, particularly to explore the effect of the 5-chloro-2-methoxy substitution pattern on the benzamide ring. The Radi et al. (2008) study characterized 4-chloro, 2-chloro, and 4-fluoro benzamide analogs [1], but not the 5-chloro-2-methoxy variant. A systematic comparison with these known analogs, under identical assay conditions, would generate valuable SAR data. Procurement is only justified if the comparative analogs are also acquired and tested in parallel.

Scenario 3: Analytical Reference Standard Development

This compound may be procured for use as an analytical reference standard in mass spectrometry or chromatography method development, provided the vendor supplies a Certificate of Analysis (CoA) with verified purity (e.g., >95% by HPLC). The value lies in establishing retention time, mass spectra, and purity benchmarks. However, any quantitative biological use would still require independent potency verification, as no published bioactivity data supports its use as a pharmacological reference.

Scenario 4: Computational Chemistry and Docking Studies as a Virtual Screening Hit

Given that the core scaffold has been validated by molecular docking against Abl kinase in the Radi et al. study [1], this compound could be used as a virtual screening hit for computational chemistry campaigns. The unique substitution pattern offers a distinct chemical space point for pharmacophore modeling or 3D-QSAR. Procurement of a physical sample would only be warranted to experimentally validate promising in silico predictions, not as a starting point for biological screening.

Quote Request

Request a Quote for N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.